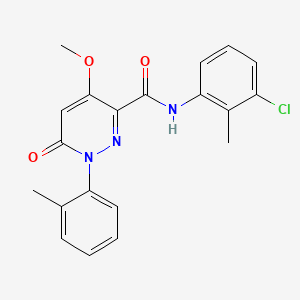

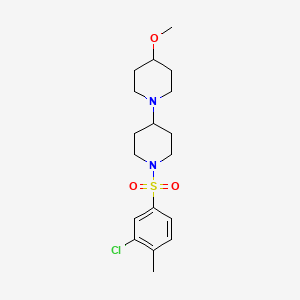

![molecular formula C13H12BrNO2 B3004047 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one CAS No. 489443-66-5](/img/structure/B3004047.png)

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenoxy substituent suggests potential for further chemical modifications, given the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine derivatives has been explored in various studies. For instance, the formation of 2-bromomethyl 1,4-dihydropyridines is achieved by reacting the parent compound with pyridinium bromide perbromide, as confirmed by NMR spectroscopy . Additionally, a phosphine-catalyzed [4 + 2] annulation process has been used to synthesize highly functionalized tetrahydropyridines, indicating the versatility of dihydropyridine synthesis .

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structures of dihydropyridine derivatives. For example, the crystal structure of a related compound, ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, reveals a half-chair conformation of the central 1,4-dihydropyridine ring, with significant dihedral angles between the substituents and the core ring . This suggests that the molecular structure of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" may also exhibit distinct conformational features.

Chemical Reactions Analysis

The reactivity of 1,4-dihydropyridine derivatives towards nucleophiles has been studied, with the 2-bromomethyl derivative undergoing reactions with a range of nucleophiles . Selective monobromination of 1,4-dihydropyridines has also been achieved under controlled conditions . These studies indicate that the bromophenoxy substituent in the compound of interest could potentially undergo further chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, polymorphism has been observed in cocrystallization studies, which could affect the physical properties of the compound . The presence of bromine and the potential for hydrogen bonding interactions, as seen in other dihydropyridine derivatives , may influence the compound's solubility, melting point, and stability.

Aplicaciones Científicas De Investigación

Crystal Structure and Conformation

- The compound exhibits a shallow sofa conformation in the central 1,4-dihydropyridine ring, with bromophenol rings influencing its structure. It features intramolecular hydrogen bonds and C—H⋯O interactions, forming stable molecular chains in crystals (Mohamed et al., 2017).

Synthesis and Chemical Reactions

- It is involved in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

- Used in a novel synthesis method of Hantzsch-type N-substituted 1,4-dihydropyridines, which also exhibit strong fluorescence properties (Cui et al., 2007).

Molecular Structure and Stability

- The molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond, influencing the crystal packing and formation of various molecular motifs (Mohamed et al., 2015).

Chemical Transformation and Synthesis

- It plays a role in the formation of 1,2-dihydropyridine derivatives through chemical transformations such as sodium dithionite reduction (Lounasmaa et al., 1991).

Radiolabelling and Synthesis of New Agents

- A method for the synthesis, purification, and radiolabelling of related compounds demonstrates its potential in radiopharmaceutical research (Abbas et al., 1991).

Antioxidant and Biofilm Inhibition Activities

- Derivatives of this compound show significant antioxidant and biofilm inhibition properties, with potential implications in medical research (Sheikh et al., 2021).

Antimicrobial Evaluation

- Certain derivatives synthesized starting from this compound exhibit antimicrobial activities, highlighting its relevance in developing new antimicrobial agents (El‐Kazak et al., 2013).

Role in Synthesis of New Heterocyclic Compounds

- It is used in one-pot syntheses of 1,4-dihydropyridine derivatives, contributing to the discovery of new heterocyclic compounds with potential chemical applications (Shashi et al., 2020).

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. The compound is a liquid at room temperature, with a boiling point of 138-140 °C/1.2 mmHg and a density of 1.304 g/mL at 25 °C .

Propiedades

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAGTWWJXBJYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

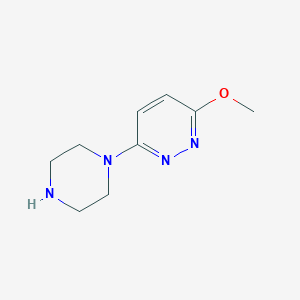

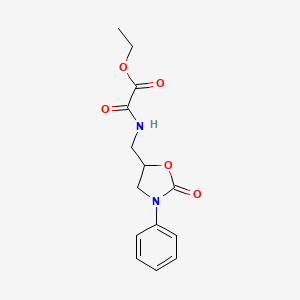

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)

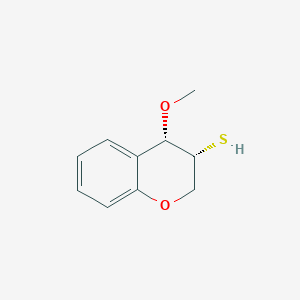

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

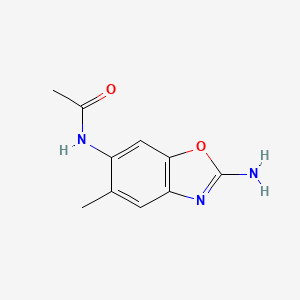

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

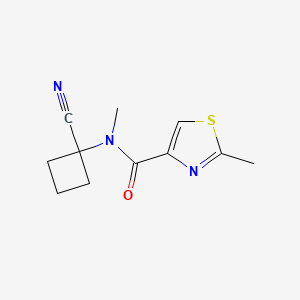

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)